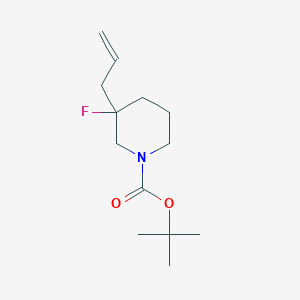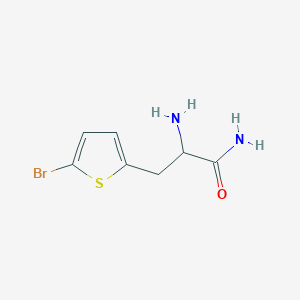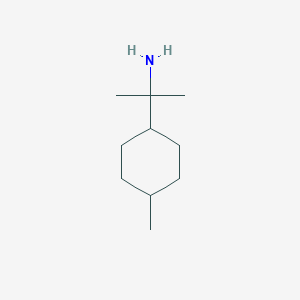![molecular formula C10H8IN3O B13314445 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a pyridine ring
準備方法
The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide.
Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:
1-[2-(4-Bromo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and binding affinity.
1-[2-(4-Chloro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The chlorine-substituted analog has different electronic properties and may exhibit different biological activities.
1-[2-(4-Fluoro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The fluorine-substituted compound is often used in medicinal chemistry for its ability to form strong hydrogen bonds and improve metabolic stability.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C10H8IN3O |
|---|---|
分子量 |
313.09 g/mol |
IUPAC名 |
1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
InChIキー |
DGFQKOJANZBBPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


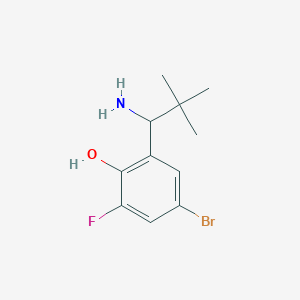
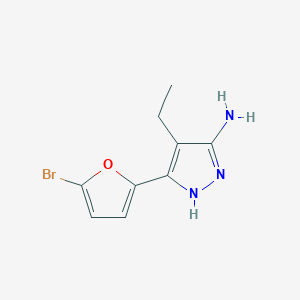
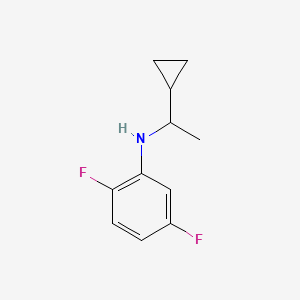
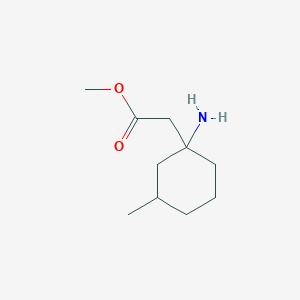
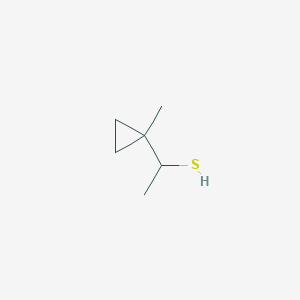
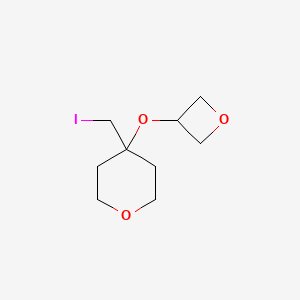
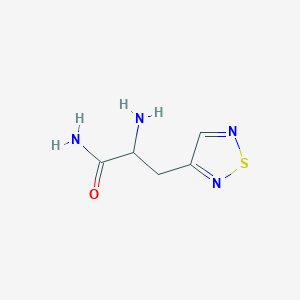
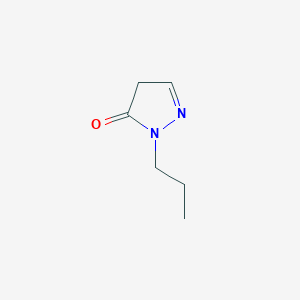
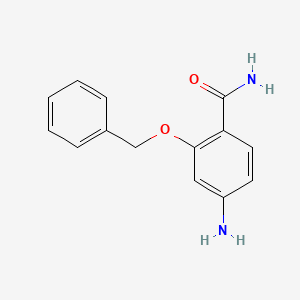
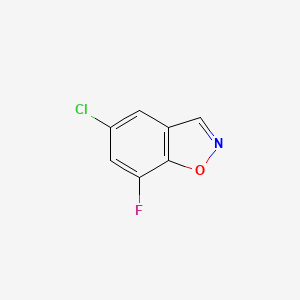
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)
